molecular formula C13H19NO B13284116 4-methyl-N-(oxan-4-ylmethyl)aniline

4-methyl-N-(oxan-4-ylmethyl)aniline

Cat. No.: B13284116
M. Wt: 205.30 g/mol
InChI Key: KYMVMKHEEJPRBW-UHFFFAOYSA-N
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Description

General Overview of Aniline (B41778) Derivatives in Modern Organic Synthesis

Aniline and its derivatives are foundational building blocks in modern organic synthesis. bldpharm.com Constituting an aromatic amine, the basic structure of aniline consists of a phenyl group attached to an amino group. bldpharm.com These compounds are not merely simple aromatic amines; they are versatile precursors and intermediates in the manufacturing of a vast range of organic compounds. nih.govgoogle.com Their significance extends to the production of dyes, polymers, agrochemicals, and, notably, pharmaceuticals. nih.gov

In the realm of medicinal chemistry, the aniline scaffold is present in numerous approved drugs. chemicalbook.com The ability to modify the aniline structure, either on the aromatic ring or at the nitrogen atom, allows chemists to fine-tune the electronic and steric properties of the molecule, which in turn can modulate its biological activity. chemicalbook.comresearchgate.net The synthesis of N-substituted anilines, in particular, is a key strategy in the development of new therapeutic agents. researchgate.net

The Significance of Oxane Scaffolds in Organic and Medicinal Chemistry

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom (also known as tetrahydropyran), is an increasingly important structural motif in medicinal chemistry. Its incorporation into a molecule can confer several advantageous properties. The oxane moiety is a polar, sp³-rich scaffold that can improve the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability, without significantly increasing its lipophilicity. amadischem.com

The replacement of more traditional chemical groups with oxane rings is a recognized strategy in drug design to optimize a compound's pharmacokinetic profile and reduce off-target effects. amadischem.com For instance, the oxane ring can act as a hydrogen bond acceptor or as a conformational lock, influencing how a molecule interacts with its biological target. amadischem.com

Structural Classification and Research Context of 4-methyl-N-(oxan-4-ylmethyl)aniline within Aromatic Amine Chemistry

This compound can be classified as a secondary aromatic amine. It is a derivative of p-toluidine (B81030) (4-methylaniline) where one of the hydrogen atoms of the amino group is substituted with an oxan-4-ylmethyl group. This specific substitution pattern, combining a methylated aniline with an oxane-containing alkyl group, places it at the intersection of several important classes of organic compounds.

While direct research focusing exclusively on this compound is limited, its structural components suggest a likely context within medicinal chemistry as a building block or intermediate. The rationale for its synthesis and potential application can be inferred from studies on structurally analogous compounds. For example, the closely related molecule, 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline, has been identified as a key intermediate in the synthesis of TAK-779, a nonpeptide antagonist of the CCR5 receptor, which has been investigated for the treatment of HIV. bldpharm.com This highlights the value of the N-(tetrahydropyran-4-yl)methyl amine moiety in constructing complex and biologically active molecules.

The presence of the p-tolyl group (4-methylphenyl) in conjunction with the N-(oxan-4-ylmethyl) fragment suggests that this compound could be a valuable intermediate for creating a diverse library of molecules for screening in drug discovery programs. The methyl group on the aniline ring can influence the electronic properties of the aromatic system and provide a site for further chemical modification if needed.

Below is a table detailing the basic properties of this compound and a structurally related compound.

PropertyThis compound3-Bromo-N-(oxan-4-ylmethyl)aniline
CAS Number 1340158-87-3 google.com1285238-15-4
Molecular Formula C13H19NOC12H16BrNO
Molecular Weight 205.30 g/mol google.com270.17 g/mol
Structure A p-toluidine derivativeA bromoaniline derivative

Further research into the synthesis and reactivity of this compound could unveil its potential as a versatile intermediate for the development of new chemical entities with desirable pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-methyl-N-(oxan-4-ylmethyl)aniline

InChI

InChI=1S/C13H19NO/c1-11-2-4-13(5-3-11)14-10-12-6-8-15-9-7-12/h2-5,12,14H,6-10H2,1H3

InChI Key

KYMVMKHEEJPRBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2CCOCC2

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 Methyl N Oxan 4 Ylmethyl Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-methyl-N-(oxan-4-ylmethyl)aniline reveals a primary disconnection at the benzylic C-N bond. This disconnection points to two principal starting materials: 4-methylaniline (p-toluidine) and a suitable electrophile containing the oxane-4-ylmethyl group. The most logical and convergent approach is the formation of this bond through a reductive amination pathway.

This strategy involves the reaction of 4-methylaniline with an aldehyde precursor, specifically tetrahydropyran-4-carbaldehyde. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. This approach is highly favored due to its efficiency and the commercial availability of the starting materials.

An alternative, though less direct, disconnection could involve the alkylation of 4-methylaniline with a haloalkane derivative, such as 4-(bromomethyl)oxane. However, this method can be prone to side reactions, including over-alkylation, and often requires harsher reaction conditions.

Development of Key Synthetic Steps

The synthesis of this compound is primarily achieved through a sequence of well-defined steps, with reductive amination being the cornerstone of the process.

The N-substitution of the aniline (B41778) derivative is the pivotal step in this synthesis. While direct alkylation with alkyl halides is a possible method for forming C-N bonds, reductive amination offers a more controlled and selective approach for the synthesis of this compound. ics-ir.org This method avoids the use of toxic alkylating agents and often proceeds under milder conditions. The reaction involves the nucleophilic attack of the primary amine (4-methylaniline) on the carbonyl group of an aldehyde (tetrahydropyran-4-carbaldehyde), followed by reduction of the resulting imine.

The oxane-4-ylmethyl group is introduced via a precursor, most commonly tetrahydropyran-4-carbaldehyde. This aldehyde can be synthesized from the commercially available (tetrahydro-2H-pyran-4-yl)methanol through oxidation. The reaction of tetrahydropyran-4-carbaldehyde with 4-methylaniline in the presence of a suitable reducing agent directly yields the target compound.

A variety of reducing agents can be employed for this transformation. Sodium borohydride is a commonly used reagent due to its mild nature and good yields. redalyc.orgresearchgate.net The reaction is typically carried out in a suitable solvent, such as methanol, and the conditions can be adjusted to optimize the conversion to the desired product. redalyc.orgresearchgate.net

Table 1: Reductive Amination Conditions for Analogous Systems

AmineAldehyde/KetoneReducing AgentSolventConversion/Yield
Primary AmineAldehydeSodium BorohydrideMethanolUp to 59%
MethylamineTetrahydro-4H-pyran-4-oneNot specifiedNot specifiedHigh yield

This table presents data from analogous reductive amination reactions to illustrate typical conditions and outcomes.

This section clarifies that for the target compound, "methylation" does not occur on the nitrogen. Instead, the key bond formation is the attachment of the oxane-4-ylmethyl group to the aniline nitrogen. This is achieved through the reductive amination process as previously described. The term "alkylation" in this context refers to the introduction of the alkyl-like oxane-4-ylmethyl substituent onto the nitrogen atom. The selectivity of this mono-alkylation is a key advantage of the reductive amination approach over traditional alkylation with halides, which can lead to undesired di-alkylation products.

The primary precursor for the oxane moiety is (tetrahydro-2H-pyran-4-yl)methanol, which can be prepared by the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate using a reducing agent like lithium aluminum hydride. chemicalbook.com This alcohol is then oxidized to tetrahydropyran-4-carbaldehyde, the key electrophile in the reductive amination step. The other key precursor is 4-methylaniline, which is a readily available commercial chemical.

The imine formed in situ from the reaction of 4-methylaniline and tetrahydropyran-4-carbaldehyde is a transient intermediate that is directly reduced to the final product. The stability of this imine can influence the reaction conditions and the choice of reducing agent. redalyc.org

Advanced Synthetic Strategies and Catalytic Approaches

To improve the efficiency and sustainability of the synthesis of N-alkylated anilines, advanced catalytic methods are being explored. These strategies often focus on the use of solid acid catalysts and metal-free reaction conditions.

For the N-alkylation of anilines, solid acid catalysts such as zeolites (HY, H-MOR, H-ZSM-5, and H-FER) have been investigated. researchgate.nettudelft.nl These catalysts can promote the reaction between anilines and alcohols, such as methanol, to form N-alkylated products. While not directly applied to the synthesis of this compound in the reviewed literature, these catalytic systems offer a potential avenue for a more environmentally friendly process, possibly using (tetrahydro-2H-pyran-4-yl)methanol directly with 4-methylaniline.

Metal-free catalytic systems for reductive amination are also gaining attention. ics-ir.org For instance, the use of a Hantzsch ester as a hydrogen source in the presence of trimethylsilyl chloride as a catalyst provides an efficient, one-pot synthesis of diverse amines under mild conditions. ics-ir.org Another approach involves the use of BH3–NH3 as a stable reductant in the presence of TiF4 for the reductive alkylation of amines with carboxylic acids. nih.govbohrium.com

Table 2: Catalysts for N-Alkylation of Anilines

Catalyst TypeReactantsKey Advantages
Acid Zeolites (e.g., H-beta)Aniline and MethanolReusable, potential for vapor-phase reactions
Copper/Chromium CatalystsAniline and MethanolHigh selectivity for mono-alkylation
Metal-Free (e.g., DHP/TMSCl)Aldehydes and AminesMild conditions, cost-effective
TiF4 with BH3–NH3Carboxylic Acids and AminesOne-pot, two-step process

This table summarizes various catalytic approaches that could be adapted for the synthesis of the target compound.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of this compound is commonly achieved via reductive amination. This process involves the reaction of 4-methylaniline (p-toluidine) with an oxane-based carbonyl compound, typically tetrahydropyran-4-carbaldehyde, to form an intermediate imine, which is then reduced to the final secondary amine product. bu.eduquizlet.com The efficiency of this synthesis is highly dependent on the optimization of various reaction parameters to maximize product yield and minimize the formation of impurities. Key factors that are systematically varied include the choice of reducing agent, solvent, temperature, and stoichiometry of the reactants.

Solvent: The choice of solvent can impact reaction rates and solubility of the reactants. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using sodium triacetoxyborohydride. Acetic acid is sometimes used as a solvent or co-solvent, as it can catalyze the formation of the imine intermediate. researchgate.net However, the optimal solvent is often determined empirically for a specific substrate combination.

Temperature: Reaction temperature plays a crucial role in balancing the rate of reaction with the stability of the reactants and products. While some reductive aminations can be carried out at room temperature, others may require gentle heating to proceed at a reasonable rate. researchgate.net For example, in related syntheses, moving from room temperature to reflux conditions has been shown to increase product yield significantly. researchgate.net

Stoichiometry: The molar ratio of the amine, aldehyde, and reducing agent must be carefully controlled. An excess of the amine or aldehyde might be used to drive the reaction to completion, but this can complicate purification. Typically, a slight excess of the reducing agent is employed to ensure complete conversion of the imine intermediate.

The optimization process often involves a systematic variation of these parameters, as illustrated in the following table, to identify the conditions that provide the highest yield and purity of this compound.

ParameterVariationEffect on Yield and Selectivity
Reducing Agent NaBH(OAc)₃, NaBH₄, NaCNBH₃NaBH(OAc)₃ often provides high selectivity for the imine, preventing aldehyde reduction.
Solvent Dichloromethane (DCM), Acetic Acid, EthanolAcetic acid can catalyze imine formation but may require quenching. DCM is a common inert solvent.
Temperature Room Temperature vs. RefluxHigher temperatures can increase reaction rate but may also lead to side product formation. researchgate.net
Reactant Ratio Amine:Aldehyde (e.g., 1:1, 1:1.2)A slight excess of one reactant can drive the reaction to completion.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its synthetic intermediates is essential to obtain a high-purity final product. The specific techniques employed depend on the physical properties of the compounds and the nature of the impurities present.

Work-up Procedure: Following the reaction, a standard work-up procedure is typically initiated. This often involves quenching any remaining reducing agent, for example, by the careful addition of water or an acidic solution. quizlet.com The reaction mixture is then often partitioned between an organic solvent (like ethyl acetate or dichloromethane) and an aqueous solution. The pH of the aqueous layer may be adjusted with a base, such as sodium bicarbonate or sodium hydroxide, to ensure the amine product is in its free base form and partitions into the organic layer.

Extraction and Washing: Liquid-liquid extraction is used to separate the product from water-soluble byproducts and reagents. The organic layer containing the crude product is typically washed sequentially with water and brine to remove any residual impurities before being dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

Crystallization: Crystallization is a primary method for purifying the solid final product. The crude product, obtained after evaporation of the solvent, can be dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. The choice of solvent is critical for effective purification.

Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a powerful purification technique. The crude product is loaded onto a stationary phase (commonly silica gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. The fractions containing the pure product are collected and combined, and the solvent is evaporated.

Salt Formation: A common strategy for purifying amines is to convert them into their corresponding salts, such as a hydrochloride salt. This can be achieved by treating a solution of the amine with hydrochloric acid. The resulting salt often has different solubility properties and may be more crystalline than the free base, facilitating purification by recrystallization. google.com The purified salt can then be converted back to the free amine by treatment with a base.

The following table summarizes the common purification techniques.

TechniquePurposeApplicability
Aqueous Work-up Quench reaction, initial separation of product from water-soluble impurities.Standard procedure after most synthetic steps.
Crystallization Purification of solid products based on solubility differences.Final product and solid intermediates.
Column Chromatography Separation of complex mixtures based on polarity.Purification of intermediates and final product when crystallization is ineffective.
Salt Formation Enhance crystallinity and modify solubility for purification.Applicable to the final amine product and any amine intermediates.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Methyl N Oxan 4 Ylmethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete structural assignment of 4-methyl-N-(oxan-4-ylmethyl)aniline would rely on a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy (such as COSY, HSQC, and HMBC).

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the p-toluidine (B81030) ring, the oxane ring, and the methylene bridge. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring. The methyl group on the aniline (B41778) ring would present as a singlet. The protons on the oxane ring would show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom. The chemical shifts would be indicative of the electronic environment of each carbon, with aromatic carbons appearing in the downfield region and the aliphatic carbons of the oxane ring and methyl groups appearing in the upfield region.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would be employed to identify the functional groups present in the molecule and to gain insights into its conformational properties. For p-toluidine, a related structure, characteristic vibrational modes are well-documented. ijseas.com

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry would be crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) would offer valuable structural information. Characteristic fragmentation pathways for related N-alkylaniline compounds often involve cleavage of the C-N bond, leading to the formation of stable carbocations or radical cations. nist.govacs.org For the target molecule, one might expect fragmentation to occur at the benzylic position or through cleavage of the oxane ring.

Single-Crystal X-ray Diffraction for Solid-State Structure and Polymorphism

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, X-ray diffraction studies could reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the solid-state structure. These studies would also be essential for identifying and characterizing any polymorphic forms of the compound.

Chiral Analysis and Stereochemical Characterization (if applicable)

The applicability of chiral analysis to this compound would depend on the presence of any stereocenters. The oxane ring itself does not inherently possess a chiral center unless substituted in a manner that creates one. If the molecule is achiral, this section would not be applicable. If any chiral centers were present, techniques such as chiral chromatography or circular dichroism spectroscopy would be necessary to separate and characterize the enantiomers.

Computational Chemistry and Theoretical Investigations of 4 Methyl N Oxan 4 Ylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). These calculations are crucial for predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. arabjchem.orgtci-thaijo.org The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional.

For aniline (B41778) derivatives, various functionals have been employed to achieve a balance between computational cost and accuracy. arabjchem.orgresearchgate.net For instance, in the study of the reaction mechanism of 4-methyl aniline with hydroxyl radicals, the M06-2X functional was chosen. mdpi.comresearchgate.net This functional is known for its good performance in studies of kinetics and thermochemistry. mdpi.com Other commonly used functionals for this class of molecules include B3LYP, which is popular for its efficiency in optimizing ground-state geometries and calculating vibrational frequencies. arabjchem.orgnih.gov The selection of an appropriate functional is a critical first step and is often validated by comparing calculated results with experimental data where available. For example, DFT calculations using the MN15-L functional have shown good agreement with experimental trends for organic molecules. mdpi.com

Table 1: Commonly Used DFT Functionals for Aniline Derivatives

Functional Typical Application Reference
M06-2X Reaction mechanisms, kinetics, thermochemistry mdpi.comresearchgate.net
B3LYP Geometry optimization, vibrational frequency analysis arabjchem.orgnih.gov

| MN15-L | Modeling organic molecules with good experimental agreement | mdpi.com |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental parameters. Methods like Hartree-Fock (HF) and more advanced correlated methods such as Coupled Cluster (e.g., CCSD(T)) provide high accuracy, though often at a greater computational expense than DFT. researchgate.netmdpi.com

The choice of a basis set, which is a set of mathematical functions used to describe the orbitals of electrons, is also critical. Larger basis sets provide more accurate descriptions but increase computation time. For studies on 4-methyl aniline and related compounds, Pople-style basis sets like 6-311++G(3df,2p) are frequently used. mdpi.comresearchgate.net This particular basis set is extensive, including diffuse functions (++) to describe lone pairs and polarization functions (3df, 2p) to accurately model bond angles and electronic distribution. mdpi.com Optimization of the basis set is essential to ensure that the calculations have converged and that the results are reliable. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

For a flexible molecule like 4-methyl-N-(oxan-4-ylmethyl)aniline, which contains several rotatable bonds, conformational analysis is vital. This process involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. By mapping the potential energy surface (PES), researchers can identify the most stable, low-energy conformers that are most likely to exist.

The PES illustrates the energy of the molecule as a function of its geometry. Minima on this surface correspond to stable conformers, while saddle points represent transition states between conformers. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. For the reaction of 4-methyl aniline with OH radicals, the PES was mapped to identify various intermediates and adducts formed during the reaction. mdpi.com

Reaction Mechanism Studies and Kinetic Modeling

Computational chemistry is instrumental in elucidating the step-by-step process of chemical reactions. By modeling the interactions between reactants, researchers can predict the most likely reaction pathways and the energies involved.

A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product. Identifying and characterizing the transition state is key to understanding a reaction's mechanism. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is confirmed by calculating vibrational frequencies; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. In the computational study of the 4-methyl aniline reaction with OH radicals, several transition states were characterized. For example, the transition state for H-abstraction from the methyl group (T0P3) was found to have a single imaginary frequency of 1078i cm⁻¹. mdpi.com The energy of these transition states relative to the reactants determines which reaction pathways are more favorable.

Table 2: Selected Calculated Energies for the Reaction of 4-methyl aniline + OH

Species Description Relative Energy (kJ/mol)
Reactants 4-methyl aniline + OH 0.0
T0/1 Transition state for OH addition -6
T0/2 Transition state for OH addition -10
T0P2 Transition state for H-abstraction 16
T0P3 Transition state for H-abstraction 13
IS3 Intermediate adduct -91
PR1 + H₂O Product (cresyloxyl radical) -111

Data derived from calculations at the CCSD(T)//M06-2X/6-311++G(3df,2p) level of theory. researchgate.net

Once the potential energy surface and activation energies are known, kinetic modeling can be performed to predict reaction rates. Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are commonly used for these calculations. mdpi.comresearchgate.net

These theories allow for the calculation of rate constants (k) as a function of temperature and pressure. For the reaction between 4-methyl aniline and OH radicals, the total rate coefficient was calculated over a temperature range of 300–2000 K. mdpi.com The resulting expression, k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s, demonstrates how the reaction rate changes with temperature. mdpi.comresearchgate.net Such calculations are vital for atmospheric chemistry and combustion models, predicting the persistence and transformation of compounds in different environments. mdpi.com The study concluded that the main product under these conditions is NH-C₆H₄-CH₃, which accounts for over 70% of the reaction products. mdpi.com

Chemical Reactivity and Transformation Pathways of 4 Methyl N Oxan 4 Ylmethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 4-methyl-N-(oxan-4-ylmethyl)aniline is highly activated towards electrophilic aromatic substitution. This heightened reactivity is due to the strong electron-donating nature of the secondary amino group (-NH-). byjus.com The nitrogen's lone pair of electrons is delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions relative to the amino group. byjus.comchemistrysteps.com The methyl group at the para position also contributes to this activation, albeit to a lesser extent, through inductive effects and hyperconjugation.

The combined effect of the activating N-(oxan-4-ylmethyl)amino group and the para-methyl group directs incoming electrophiles to the positions ortho to the amino group (positions 2 and 6). The bulky N-(oxan-4-ylmethyl) substituent may introduce steric hindrance, potentially influencing the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions for activated rings like this include:

Halogenation: Reaction with bromine water, for instance, would likely lead to the rapid formation of a di-substituted product, 2,6-dibromo-4-methyl-N-(oxan-4-ylmethyl)aniline, often as a precipitate. byjus.com

Nitration: Direct nitration using a mixture of nitric and sulfuric acid can be complicated. The strongly acidic conditions can protonate the basic aniline nitrogen, forming an anilinium ion. This protonated group is deactivating and meta-directing, leading to a mixture of products, including a significant amount of the meta-nitro isomer. byjus.com

Sulfonation: Treatment with sulfuric acid typically results in the formation of anilinium hydrogen sulfate. Upon heating, this intermediate rearranges to form sulfonic acid derivatives. byjus.com The primary product would be 2-amino-5-methylbenzenesulfonic acid, with the N-substituent still present.

Table 1: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsMajor Predicted Product
HalogenationBr2 in H2O2,6-dibromo-4-methyl-N-(oxan-4-ylmethyl)aniline
NitrationHNO3, H2SO4Mixture including 4-methyl-2-nitro-N-(oxan-4-ylmethyl)aniline and 4-methyl-3-nitro-N-(oxan-4-ylmethyl)aniline
SulfonationFuming H2SO43-(oxan-4-ylmethylamino)-4-methylbenzenesulfonic acid

Nucleophilic Reactions at the Aniline Nitrogen and Oxane Moiety

The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile. This allows for a variety of reactions that form new bonds at the nitrogen center. The reactivity can be compared to that of N-methylaniline, though the larger oxan-4-ylmethyl group may introduce significant steric hindrance, potentially slowing reaction rates compared to less bulky secondary anilines. researchgate.netrsc.org

N-Alkylation and N-Acylation: The nitrogen can react with alkyl halides or acylating agents (like acid chlorides or anhydrides) to form tertiary amines or amides, respectively. These reactions are fundamental for further derivatization of the molecule.

Reaction with Carbonyls: The secondary amine can undergo condensation reactions with aldehydes and ketones to form enamines.

In contrast, the oxane moiety is generally unreactive towards nucleophiles. As a saturated cyclic ether, the C-O bonds are strong, and the ring is stable. Ring-opening reactions would require harsh conditions, such as treatment with strong acids to protonate the ether oxygen, followed by attack by a strong nucleophile. Under typical synthetic conditions, the oxane ring remains intact.

Oxidation and Reduction Chemistry of the Aniline Functionality and Oxane Ring

The aniline functionality is highly susceptible to oxidation. Exposure to air or other oxidizing agents can lead to the formation of complex, often colored, polymeric materials. The electron-rich nature of the aromatic ring and the presence of the amino group make it a target for oxidative processes.

Computational studies on the structurally related 4-methylaniline have shown that reaction with hydroxyl radicals, a key atmospheric oxidant, proceeds rapidly. mdpi.com The primary reaction pathways involve H-abstraction from the amino group or addition of the radical to the aromatic ring. mdpi.com This suggests that this compound would also be susceptible to similar atmospheric or chemical oxidation, primarily at the N-H bond and the activated aromatic ring.

The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, though this typically requires harsher reagents that would also degrade the aniline portion of the molecule. The oxane ring, being a fully saturated ether, is resistant to both oxidation and reduction under standard conditions.

Metal-Catalyzed Coupling Reactions and Further Derivatization

The aniline scaffold is a versatile participant in a wide array of metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Transition metals such as palladium, copper, rhodium, and iron are commonly used to facilitate these transformations. chemrevlett.comrsc.org

C-N Cross-Coupling: While the molecule itself is an amine, it could be a substrate in reactions that further functionalize the nitrogen. For example, palladium-catalyzed Buchwald-Hartwig amination reactions could be used to form a tertiary amine by coupling with an aryl halide.

C-H Activation/Functionalization: The presence of the directing amino group can facilitate ortho-C–H functionalization of the aniline ring. Catalytic systems, often employing palladium or rhodium, can activate the C-H bonds ortho to the amino group, allowing for the introduction of new functional groups. rsc.org

Synthesis of Heterocycles: Substituted anilines are common precursors for the synthesis of nitrogen-containing heterocycles. For example, iron- or copper-catalyzed three-component coupling reactions between anilines, aldehydes, and alkynes are used to construct quinoline frameworks. chemrevlett.com this compound could serve as the aniline component in such reactions.

Table 2: Examples of Potential Metal-Catalyzed Reactions
Reaction TypeTypical CatalystPotential Application
Buchwald-Hartwig AminationPalladium-based (e.g., Pd2(dba)3 with a phosphine ligand)N-Arylation to form a tertiary amine
Directed C-H FunctionalizationRhodium or Palladium-basedIntroduction of functional groups at the C2/C6 positions
A3 Coupling (Aniline-Aldehyde-Alkyne)Iron or Copper-based (e.g., FeCl3)Synthesis of substituted quinolines chemrevlett.com
N-MethylationRhenium or Iridium-basedConversion to a tertiary amine using methanol as a C1 source researchgate.netdntb.gov.ua

Mechanistic Investigations of Specific Transformations and By-product Formation

Mechanistic studies on reactions involving substituted anilines provide insight into the likely pathways for this compound.

In electrophilic substitutions, the mechanism proceeds through a resonance-stabilized cationic intermediate known as a sigma complex or benzenium ion. libretexts.org The stability of this intermediate determines the regioselectivity. For this molecule, attack at the ortho position allows for resonance structures where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization.

Kinetic and mechanistic investigations of multicomponent reactions involving 4-methylaniline have been performed to elucidate the role of catalysts and the rate-determining steps. researchgate.net For instance, in the formation of furan-2(5H)-ones, the reaction was found to follow second-order kinetics, with a proposed multi-step mechanism where a proton transfer process was rate-limiting. researchgate.net

By-product formation is a critical consideration in the synthesis and transformation of such molecules. In reactions aimed at functionalizing the nitrogen, such as N-methoxycarbonylation using dimethyl carbonate, the formation of N-methylated by-products can occur. researchgate.net This suggests that under certain conditions, especially with reagents that can act as methylating agents, undesired methylation at the aniline nitrogen of this compound could be a competing side reaction. Furthermore, the high reactivity of the aniline ring can lead to over-reaction (e.g., polyhalogenation) or the formation of oxidative polymerization products if reaction conditions are not carefully controlled.

Applications in Chemical Sciences Beyond Biological Contexts

Role as a Key Synthetic Intermediate for Complex Organic Molecules

Potential in Materials Science, including Polymer Precursors or Components for Functional Materials

In the domain of materials science, there is a lack of specific research detailing the application of 4-methyl-N-(oxan-4-ylmethyl)aniline as a polymer precursor or a component for functional materials. Generally, aniline (B41778) derivatives can be utilized in the synthesis of polymers like polyanilines or as components in the development of dyes and other functional materials. mdpi.com The presence of the amine group and the aromatic ring in this compound suggests it could potentially undergo polymerization or be incorporated into larger material structures. Despite this theoretical potential, there are no specific studies in the available literature that have investigated or confirmed its use in these applications.

Applications in Analytical Chemistry as a Derivatizing Agent or Spectroscopic Probe

There is no documented evidence in scientific literature of this compound being employed as a derivatizing agent or a spectroscopic probe in analytical chemistry. Derivatizing agents are often used to modify an analyte to make it more suitable for analysis, for instance, by enhancing its detectability. Spectroscopic probes are molecules that can be used to investigate the properties of other molecules or their environment. While the compound possesses chromophoric (the aniline moiety) and potentially fluorescent properties that could be explored for such purposes, no research has been published to date on its development or application in this analytical context.

Exploration as a Ligand in Catalysis or Coordination Chemistry

An exploration of chemical databases and literature reveals no specific studies on the use of this compound as a ligand in catalysis or coordination chemistry. The molecule contains nitrogen and oxygen atoms which possess lone pairs of electrons, making them potential coordination sites for metal ions. Aniline derivatives are sometimes used to construct more complex ligands for catalytic processes or to form coordination polymers. rsc.org However, the coordinating properties of this compound itself, and its subsequent application in forming metal complexes for catalysis or other functions, have not been a subject of published research.

Structure Activity Relationship Sar Studies in Non Biological Chemical Processes

Impact of Substituent Position and Nature on Chemical Reactivity

The reactivity of the aniline (B41778) core in 4-methyl-N-(oxan-4-ylmethyl)aniline is significantly influenced by the electronic and steric nature of its substituents. The methyl group at the para-position (C4) and the N-(oxan-4-ylmethyl) group play distinct roles in modulating the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic substitution.

The para-methyl group is an electron-donating group (EDG) through hyperconjugation and a weak inductive effect. This increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group, and also enhances the nucleophilicity of the nitrogen atom. Consequently, this compound is expected to be more reactive towards electrophiles than its unsubstituted counterpart, N-(oxan-4-ylmethyl)aniline.

In contrast, the position of the methyl group is crucial. If it were located at the ortho position, steric hindrance would likely play a more significant role, potentially impeding the approach of reactants to the nitrogen atom and the adjacent ring carbons. A meta-positioned methyl group would have a less pronounced activating effect on the ring for electrophilic substitution compared to the ortho or para positions due to the directing effects of the amino group.

The nature of the substituent on the aniline ring can dramatically alter the reactivity. Replacing the methyl group with an electron-withdrawing group (EWG), such as a nitro or cyano group, would decrease the electron density on the aniline ring and the nitrogen atom, thereby reducing its nucleophilicity and deactivating the ring towards electrophilic attack.

To illustrate the impact of substituent nature and position, a hypothetical study on the rate of a standard electrophilic aromatic substitution reaction, such as bromination, can be considered. The following interactive data table presents plausible relative reaction rates for various substituted N-(oxan-4-ylmethyl)aniline derivatives, with the reaction rate of N-(oxan-4-ylmethyl)aniline set as the baseline (Relative Rate = 1).

SubstituentPositionElectronic EffectRelative Rate of Bromination (Predicted)
-H-Neutral1.0
-CH₃paraElectron-donating25.0
-CH₃metaElectron-donating4.5
-CH₃orthoElectron-donating (with steric hindrance)10.0
-OCH₃paraStrongly electron-donating400.0
-ClparaElectron-withdrawing (inductive), weakly deactivating0.3
-NO₂paraStrongly electron-withdrawing6.0 x 10⁻⁸

This table presents hypothetical data based on established principles of substituent effects in electrophilic aromatic substitution for illustrative purposes.

Stereochemical Influence on Reaction Outcomes and Selectivity

The stereochemistry of this compound, specifically related to the oxane ring, can influence the outcomes of reactions, particularly those that are sensitive to steric bulk or involve chiral reagents or catalysts. The oxane ring exists predominantly in a chair conformation, with the substituent at the 4-position able to be either axial or equatorial. The equatorial position is generally favored for the bulky N-anilinomethyl group to minimize 1,3-diaxial interactions.

This conformational preference can dictate the accessibility of the nitrogen atom's lone pair of electrons. In reactions where the nitrogen atom acts as a nucleophile, the steric environment created by the oxane ring can influence the trajectory of the incoming electrophile.

In asymmetric synthesis, if a chiral center is introduced into the molecule or if the reaction is catalyzed by a chiral entity, the stereochemistry of the oxane moiety can lead to diastereoselectivity. For instance, in a reaction involving the formation of a new stereocenter at a position alpha to the nitrogen, the oxane ring can act as a chiral auxiliary, directing the stereochemical outcome. The bulky nature of the substituted aniline group attached to the oxane ring can create a biased steric environment, favoring the formation of one diastereomer over the other.

Consider a hypothetical asymmetric alkylation reaction at the nitrogen atom using a chiral alkylating agent. The diastereomeric excess (d.e.) would be expected to be influenced by the steric bulk of the aniline and oxane moieties.

ReactantChiral Alkylating AgentDiastereomeric Excess (d.e.) (Predicted)
This compound(R)-2-bromobutane45%
N-(oxan-4-ylmethyl)aniline(R)-2-bromobutane40%
2,6-dimethyl-N-(oxan-4-ylmethyl)aniline(R)-2-bromobutane65%

This table presents hypothetical data to illustrate how steric hindrance from substituents on the aniline ring could influence the diastereoselectivity of a reaction.

Electronic and Steric Effects of the Oxane Moiety on the Aniline Core

The oxane moiety, while primarily connected to the aniline nitrogen via a flexible methylene linker, still exerts both electronic and steric effects on the aniline core's reactivity.

Electronic Effects: The oxane ring is generally considered to be an electron-withdrawing group due to the inductive effect of the oxygen atom. This effect is transmitted through the methylene linker to the nitrogen atom, slightly reducing its basicity and nucleophilicity compared to a simple N-alkyl aniline, such as N-isobutylaniline. However, this inductive effect is relatively weak due to the separation by the methylene group.

Steric Effects: The steric bulk of the oxan-4-ylmethyl group is significant. This steric hindrance can impede reactions at the nitrogen atom. For example, in N-acylation or N-alkylation reactions, the rate may be slower compared to less hindered anilines. Furthermore, this steric bulk can influence the regioselectivity of reactions on the aromatic ring. While the para-methyl group and the amino group strongly direct electrophiles to the ortho positions, the bulky N-substituent can disfavor substitution at the ortho position closest to it, leading to a preference for the other ortho position.

The interplay of these electronic and steric effects can be summarized in the following table, comparing the predicted properties of this compound with related compounds.

CompoundRelative Basicity (pKb, predicted)Relative Reactivity in N-Acylation (Predicted)
p-Toluidine (B81030)8.9High
N-methyl-p-toluidine8.6Moderate
This compound9.1Lower
N-tert-butyl-p-toluidine9.5Very Low

This table presents hypothetical data based on the expected electronic and steric effects of the N-substituent on the basicity and reactivity of the aniline nitrogen.

Future Directions and Emerging Research Opportunities for 4 Methyl N Oxan 4 Ylmethyl Aniline

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of N-substituted anilines often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. nih.gov Future research will undoubtedly focus on creating more atom-economical and environmentally benign pathways to 4-methyl-N-(oxan-4-ylmethyl)aniline. Key areas of development include catalyst-free reactions, the use of greener solvents, and biocatalytic methods. nih.govacs.org

Recent progress in the synthesis of aniline (B41778) derivatives has highlighted methods that proceed under mild conditions without the need for metal catalysts, reducing both cost and environmental impact. beilstein-journals.org The exploration of water as a reaction medium, in place of volatile organic solvents, represents another significant step towards sustainability. acs.org Furthermore, chemoenzymatic methods, which utilize enzymes to catalyze specific reactions, offer the potential for high selectivity and reduced energy consumption compared to traditional chemical processes. nih.gov The application of these principles to the synthesis of this compound could lead to significantly improved manufacturing processes.

Table 1: Comparison of Potential Sustainable Synthetic Approaches
Synthetic ApproachPotential AdvantagesKey Research Focus
Catalyst-Free SynthesisReduced cost, lower toxicity, simplified purificationDevelopment of reactions proceeding via imine condensation-isoaromatization pathways. nih.govbeilstein-journals.org
Aqueous Phase SynthesisElimination of organic solvents, improved safety profileOptimization of reaction conditions to overcome solubility challenges of reactants. acs.org
BiocatalysisHigh selectivity, mild reaction conditions, reduced reliance on precious metals. nih.govIdentification and engineering of enzymes for the specific reductive amination.

Exploration of Novel Catalytic Applications

While this compound is often viewed as a synthetic intermediate, its structural motifs suggest potential applications as a ligand or organocatalyst. The nitrogen atom of the aniline moiety and the oxygen atom of the oxane ring could serve as coordination sites for metal centers, making it a candidate for the development of novel catalysts.

The broader class of N-alkyl anilines has found use in various catalytic systems. researchgate.net Future research could explore the utility of this compound and its derivatives in promoting organic transformations. Given the chirality inherent in many biologically active molecules, the development of chiral versions of this compound could open doors to its use in asymmetric catalysis, a critical area in pharmaceutical synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch processing to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, consistency, and scalability. acs.org The synthesis of this compound is well-suited for adaptation to flow chemistry platforms. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. mdpi.com

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of reaction conditions for the synthesis of this compound and its analogs. The integration of real-time analytical techniques would allow for rapid screening of catalysts, solvents, and other reaction parameters, significantly reducing the time required for process development. The continuous chemoenzymatic synthesis of anilines has already demonstrated the potential of this approach. acs.org

Advanced Computational Modeling for Predictive Chemical Behavior

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and reaction outcomes. mdpi.com For this compound, advanced computational modeling can be employed in several key areas. Quantum mechanical calculations can elucidate reaction mechanisms, helping to design more efficient synthetic routes. mdpi.com

Molecular dynamics simulations can be used to predict the compound's physical properties and its interactions with other molecules, which is crucial for designing applications in materials science or as a solvent. Furthermore, in silico screening methods can predict the potential biological activity and pharmacokinetic profiles of derivatives, guiding the synthesis of new compounds with desired properties. mdpi.comacs.org Computational tools can also aid in the design of catalysts where this molecule could serve as a ligand. researchgate.net

Expanding Applications in Niche Chemical Fields

Beyond its potential role as a synthetic intermediate, this compound could find applications in various niche chemical fields. The aniline scaffold is a common feature in electroactive polymers and materials for organic electronics. rsc.orgresearchgate.net The specific substitution pattern of this compound could be leveraged to fine-tune the electronic and physical properties of such materials.

Another promising area is the development of chemical sensors. Polyaniline and its derivatives have been explored for their ability to detect various analytes. rsc.org The oxane moiety in this compound could introduce specific binding interactions, making it a candidate for the development of selective sensors for particular ions or small molecules. Furthermore, the structural similarity of the aniline portion to known bioactive molecules suggests that this compound could serve as a scaffold for the discovery of new pharmaceuticals or agrochemicals. nih.govresearchgate.netacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.